2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide
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Overview
Description
2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a thienopyrazole core, and a propylacetamide side chain, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the thienopyrazole core through cyclization reactions. The final step involves the introduction of the propylacetamide group via acylation reactions. Common reagents used in these steps include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective production process that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)acetamide: Shares the benzimidazole moiety but lacks the thienopyrazole core and propylacetamide side chain.
4,6-dihydro-2H-thieno[3,4-c]pyrazole: Contains the thienopyrazole core but does not have the benzimidazole or propylacetamide groups.
N-propylacetamide: Features the propylacetamide side chain but lacks the benzimidazole and thienopyrazole moieties.
Uniqueness
The uniqueness of 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide lies in its combination of structural elements, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-7-20-17(26)9-25-19(13-10-28-11-15(13)23-25)22-18(27)8-24-12-21-14-5-3-4-6-16(14)24/h3-6,12H,2,7-11H2,1H3,(H,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBFIOOLGBGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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